![molecular formula C14H12N2O4 B2535403 6-(フラン-2-イル)-3-プロピル-[1,2]オキサゾロ[5,4-b]ピリジン-4-カルボン酸 CAS No. 953893-59-9](/img/structure/B2535403.png)

6-(フラン-2-イル)-3-プロピル-[1,2]オキサゾロ[5,4-b]ピリジン-4-カルボン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

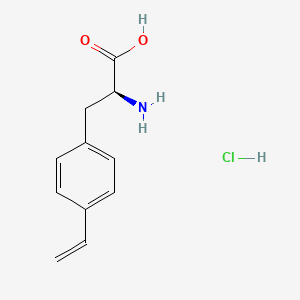

This compound is also known as 6-(2-furyl)-3-isopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid . It has a molecular weight of 272.26 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H12N2O4/c1-7(2)12-11-8(14(17)18)6-9(10-4-3-5-19-10)15-13(11)20-16-12/h3-7H,1-2H3,(H,17,18) .Physical and Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as density, melting point, and boiling point are not provided in the search results .科学的研究の応用

- 研究者らは、この化合物の抗癌作用を調査してきました。 そのオキサゾロピリジン骨格は、癌の進行に関与する細胞標的に相互作用することがあり、薬剤開発の潜在的な候補となります .

- この化合物のフラン含有部分は、抗炎症作用を示唆しています。 研究では、プロ炎症性サイトカインや酵素の阻害など、炎症経路への影響が調査されています .

- フラン環とオキサゾロピリジンコアは、その抗酸化作用に寄与します。 研究者らは、フリーラジカルを消去し、細胞を酸化ストレスから保護する能力を調べてきました .

- オキサゾロピリジン骨格は、抗ウイルス剤の設計に用いられてきました。 研究は、ウイルスタンパク質との相互作用とウイルスの複製を阻害する可能性に焦点を当てています .

- 一部の研究では、関連する化合物の除草効果を調べています。 フラン-オキサゾロピリジン構造は、植物特異的なプロセスを妨げることがあり、雑草防除に関連しています .

- この化合物のユニークな構造は、免疫応答に影響を与える可能性があります。 研究者らは、免疫細胞、サイトカイン産生、および自己免疫疾患への影響を調べています .

抗癌研究

抗炎症活性

抗酸化作用

抗ウイルス剤

除草剤としての用途

免疫調節

Safety and Hazards

作用機序

Oxazole Derivatives

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . The presence of hetero atoms or groupings imparts preferential specificities in their biological responses . Oxazoles is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .

Biological Activities

Substitution pattern in oxazole derivatives play a pivotal role in delineating the biological activities like antimicrobial , anticancer , antitubercular , anti-inflammatory , antidiabetic , antiobesity and antioxidant etc . Oxazoles and its derivatives are a part of a number of medicinal compounds .

生化学分析

Biochemical Properties

6-(Furan-2-yl)-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, it can bind to specific proteins, altering their conformation and activity, which can lead to changes in cellular processes .

Cellular Effects

The effects of 6-(Furan-2-yl)-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of kinases, which are crucial for cell signaling . This modulation can lead to altered gene expression patterns, affecting various cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, 6-(Furan-2-yl)-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . This binding can result in changes in gene expression, either upregulating or downregulating the expression of target genes . Additionally, it can interfere with the normal function of enzymes, either by competitive inhibition or by altering their active sites .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-(Furan-2-yl)-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions but can degrade under extreme conditions, such as high temperatures or acidic environments . Long-term exposure to this compound has been observed to cause sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of 6-(Furan-2-yl)-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid vary with different dosages in animal models. At low doses, it exhibits beneficial effects such as anti-inflammatory and anticancer properties . At high doses, it can cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .

Metabolic Pathways

6-(Furan-2-yl)-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for its metabolism . These interactions can lead to changes in metabolic flux and metabolite levels, affecting the overall metabolic balance within cells .

Transport and Distribution

Within cells and tissues, 6-(Furan-2-yl)-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid is transported and distributed through specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments . For instance, it can accumulate in the endoplasmic reticulum, where it exerts its effects on protein synthesis and folding .

Subcellular Localization

The subcellular localization of 6-(Furan-2-yl)-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it can be localized to the mitochondria, where it affects mitochondrial function and energy production .

特性

IUPAC Name |

6-(furan-2-yl)-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c1-2-4-9-12-8(14(17)18)7-10(11-5-3-6-19-11)15-13(12)20-16-9/h3,5-7H,2,4H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWCHHDIKKQOZJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NOC2=C1C(=CC(=N2)C3=CC=CO3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-chloro-2,4-dimethoxyphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2535320.png)

![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2535321.png)

![Methyl 6-[2-[methyl(prop-2-enoyl)amino]acetyl]-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2535322.png)

![6-cyclopropyl-2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2535323.png)

![[1-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-1H-1,2,3-triazol-4-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2535330.png)

![2-Chloro-N-(4-fluorophenyl)-N-[(1-methylpyrazol-4-yl)methyl]propanamide](/img/structure/B2535332.png)

![7-Fluoro-1-(4-nitrophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2535333.png)

![N-(4-chlorobenzyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2535334.png)